REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15]([CH3:18])(=[O:17])=[O:16])(C)(C)C.[ClH:20]>O1CCOCC1.C(Cl)(Cl)Cl>[ClH:20].[CH3:18][S:15]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][NH2:7])(=[O:16])=[O:17] |f:4.5|
|
Name
|
(2-Methanesulfonyl-benzyl)-carbamic acid tert-butyl ester
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1=C(C=CC=C1)S(=O)(=O)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white precipitate had formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The white solid was washed with CHCl3
|
Type
|
CUSTOM
|
Details
|
dried in-vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CS(=O)(=O)C1=C(CN)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.075 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |